Hydrolysis Kinetics: Extremely Slow Release Under Basic Suzuki-Miyaura Conditions vs. Boronic Acid
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate belongs to the nitrophenyl-substituted class of organotrifluoroborates, which exhibit extremely slow hydrolysis rates under typical Suzuki-Miyaura coupling conditions (THF/H₂O, Cs₂CO₃, 55 °C) compared to electron-neutral or electron-rich analogs [1]. This slow release of the active boronic acid minimizes side reactions such as oxidative homocoupling and protodeboronation that plague direct boronic acid use [2]. The nitrophenyl moiety strongly retards hydrolysis due to its electron-withdrawing nature, as confirmed by DFT-calculated B-F bond lengths and Swain-Lupton resonance parameters [1]. In contrast, (3-carboxy-5-nitrophenyl)boronic acid (CAS 101084-81-5) is immediately available for transmetalation but also immediately susceptible to decomposition pathways, often requiring superstoichiometric loading to compensate for losses [3].
| Evidence Dimension | Hydrolysis rate (relative) under Suzuki-Miyaura conditions |
|---|---|
| Target Compound Data | Extremely slow hydrolysis (class: nitrophenyl-substituted RBF₃K) |
| Comparator Or Baseline | (3-carboxy-5-nitrophenyl)boronic acid: Immediate availability; no hydrolytic lag |
| Quantified Difference | Qualitative: Nitrophenyl-RBF₃K hydrolyzes extremely slowly; electron-rich RBF₃K hydrolyze rapidly (e.g., anisyl) or moderately (e.g., phenyl) [1] |
| Conditions | THF/H₂O (10:1), Cs₂CO₃ (3.0 equiv), 55 °C, 24 h [1] |
Why This Matters
Controlled release kinetics translate directly to higher reaction reproducibility and reduced side-product formation in complex synthetic sequences.
- [1] Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. doi:10.1021/ja300236k View Source
- [2] Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. doi:10.1021/ar050199q View Source
- [3] Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. doi:10.1002/9783527639328 View Source
